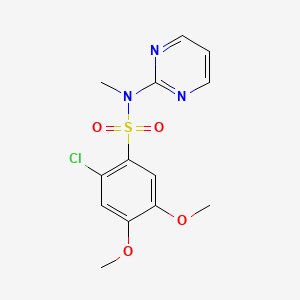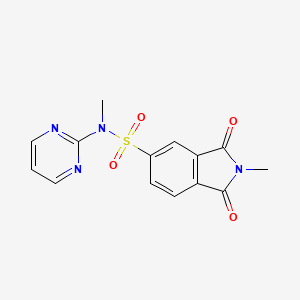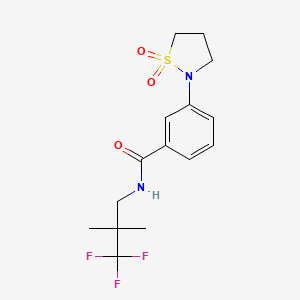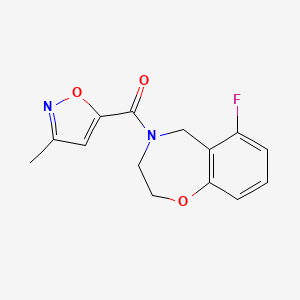
diethyl (2S,5R)-1-(cyanomethyl)pyrrolidine-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2S,5R)-1-(cyanomethyl)pyrrolidine-2,5-dicarboxylate, also known as (S,R)-Et2-CPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. This compound is a chiral derivative of pyrrolidine, which is a five-membered heterocyclic compound commonly found in natural products and pharmaceuticals. The unique structure and properties of (S,R)-Et2-CPG make it an ideal candidate for various scientific research applications, including drug discovery, enzyme inhibition, and molecular biology.
Mechanism of Action
The mechanism of action of (S,R)-Et2-CPG involves the binding of the compound to the active site of the target enzyme. This binding results in the inhibition of the enzyme's activity, which leads to the modulation of the physiological process that the enzyme regulates. The exact mechanism of inhibition varies depending on the target enzyme, but it typically involves the formation of a stable complex between the compound and the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S,R)-Et2-CPG depend on the target enzyme and the specific physiological process that the enzyme regulates. Inhibition of DPP-IV has been linked to the improvement of glucose homeostasis and the treatment of type 2 diabetes. Inhibition of NEP has been linked to the treatment of hypertension and heart failure. In addition to its enzyme inhibitory properties, (S,R)-Et2-CPG has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One of the main advantages of (S,R)-Et2-CPG for lab experiments is its high potency and selectivity for target enzymes. This allows for precise modulation of specific physiological processes, which is essential for understanding the role of these processes in disease and developing targeted therapies. However, one limitation of (S,R)-Et2-CPG is its relatively low water solubility, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several future directions for research involving (S,R)-Et2-CPG. One potential avenue is the development of new drugs based on the structure of (S,R)-Et2-CPG. The enzyme inhibitory properties of this compound make it an attractive starting point for drug discovery efforts aimed at treating diseases such as diabetes and hypertension. Another potential direction is the use of (S,R)-Et2-CPG as a tool for studying the physiological processes regulated by its target enzymes. This could involve the development of new assays and experimental techniques to better understand the role of these enzymes in disease and health. Finally, there is also potential for the use of (S,R)-Et2-CPG in the development of new imaging agents for medical diagnostics, given its unique structure and properties.
In conclusion, (S,R)-Et2-CPG is a promising compound with significant potential for scientific research applications. Its enzyme inhibitory properties and unique structure make it an attractive candidate for drug discovery efforts and the study of physiological processes. Ongoing research into the synthesis, mechanism of action, and future applications of (S,R)-Et2-CPG will undoubtedly continue to shed light on its potential uses and benefits.
Synthesis Methods
The synthesis of (S,R)-Et2-CPG involves the reaction of ethyl cyanoacetate with (S)-proline-derived imine. This reaction results in the formation of a pyrrolidine ring, which is then further modified to yield the final product. The synthesis of (S,R)-Et2-CPG is a multistep process that requires careful optimization of reaction conditions to achieve high yields and purity.
Scientific Research Applications
(S,R)-Et2-CPG has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in drug discovery. (S,R)-Et2-CPG has been shown to inhibit the activity of various enzymes, including dipeptidyl peptidase IV (DPP-IV) and neutral endopeptidase (NEP). These enzymes play a crucial role in the regulation of various physiological processes, and their inhibition has been linked to the treatment of various diseases, including diabetes and hypertension.
properties
IUPAC Name |
diethyl (2S,5R)-1-(cyanomethyl)pyrrolidine-2,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-3-17-11(15)9-5-6-10(12(16)18-4-2)14(9)8-7-13/h9-10H,3-6,8H2,1-2H3/t9-,10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNGONACTFQIHW-AOOOYVTPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1CC#N)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@H](N1CC#N)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,6aS)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-N-pyridin-2-yl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide](/img/structure/B6626604.png)



![Ethyl 4-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate](/img/structure/B6626636.png)
![5-(furan-2-yl)-4-methyl-N-[3-(2-methylpropanoylamino)propyl]-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6626642.png)


![2-(5-chlorothiophen-2-yl)-N-[4-(2-oxopyridin-1-yl)butyl]acetamide](/img/structure/B6626669.png)

![8-Chloro-4-[2-(2-hydroxyethoxy)ethylamino]-6-methylquinoline-3-carbonitrile](/img/structure/B6626689.png)
![N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide](/img/structure/B6626696.png)
![5-(5-chloro-2-methoxyphenyl)-3-[2-(2-methylpyrazol-3-yl)ethylsulfanyl]-1H-1,2,4-triazole](/img/structure/B6626703.png)
![8-Chloro-6-methyl-4-[(2-morpholin-4-yl-2-oxoethyl)amino]quinoline-3-carbonitrile](/img/structure/B6626710.png)